![molecular formula C16H18ClNO6S2 B2927041 Clopidogrel-d3 hydrogen sulfate CAS No. 1217643-68-9](/img/structure/B2927041.png)
Clopidogrel-d3 hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clopidogrel-d3 hydrogen sulfate is the deuterium labeled version of Clopidogrel hydrogen sulfate . It is an antiplatelet agent used to prevent blood clots . It inhibits CYP2B6 and CYP2C19 with IC50s of 18.2 nM and 524 nM, respectively . It is used to lower the risk of having a stroke, blood clot, or serious heart problem after you’ve had a heart attack, severe chest pain (angina), or circulation problems .
Synthesis Analysis
An asymmetric synthesis of (S)- (+)-clopidogrel hydrogen sulfate has been developed through the application of a Strecker reaction with [(1S)-1- (4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary .
Molecular Structure Analysis
The molecular formula of Clopidogrel-d3 hydrogen sulfate is C16H18ClNO6S2 . The molecular weight is 422.9 g/mol . The InChI is InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3;
.
Chemical Reactions Analysis
Clopidogrel-d3 hydrogen sulfate inhibits CYP2B6 and CYP2C19 with IC50s of 18.2 nM and 524 nM, respectively . It is a potent antithrombotic agent that inhibits ADP-induced platelet aggregation .
Physical And Chemical Properties Analysis
The molecular weight of Clopidogrel-d3 hydrogen sulfate is 422.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 4 . The exact mass is 422.0452376 g/mol . The topological polar surface area is 141 Ų . The heavy atom count is 26 .
科学的研究の応用
Cardiovascular Disease Management
Clopidogrel-d3 hydrogen sulfate: is primarily used in the management of cardiovascular diseases. It acts as an antiplatelet agent, preventing blood clots in patients who have suffered from myocardial infarction, stroke, or have established peripheral arterial disease . It is particularly effective in secondary prevention of atherothrombotic events.
Pharmacokinetic Studies
This compound is utilized in pharmacokinetic studies to understand its bioavailability and distribution within the body. Research has been conducted to evaluate the bioequivalence of different formulations of Clopidogrel hydrogen sulfate under various conditions .
Antithrombotic Research
As an antithrombotic, Clopidogrel-d3 hydrogen sulfate is used in scientific research to explore new therapeutic strategies for preventing thrombosis. It is also employed in studies to understand the mechanism of action of antithrombotic agents .
Chiral Ligand Synthesis
In the field of synthetic chemistry, Clopidogrel-d3 hydrogen sulfate serves as a chiral ligand. It is crucial for the synthesis of enantiomerically pure compounds, which are important for creating medications with specific desired effects .
Chiral Chromatography
The compound is used as a chiral selector in chromatography. This application is vital for the separation of enantiomers, which is a significant step in the production of stereochemically pure pharmaceuticals .
Stereoselective Reaction Exploration
Clopidogrel-d3 hydrogen sulfate: aids researchers in investigating stereoselective reactions. These studies help in understanding the factors that influence the formation of specific stereoisomers during chemical reactions .
作用機序
Target of Action
Clopidogrel-d3 hydrogen sulfate, also known as Clopidogrel-d3 (hydrogen sulfate), primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots .
Mode of Action
Clopidogrel-d3 hydrogen sulfate is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 ADP receptors disrupts the ADP-dependent activation of the glycoprotein GPIIb/IIIa complex . This complex is essential for platelet aggregation, as it allows fibrinogen to cross-link with platelets, forming a platelet plug. By inhibiting this process, Clopidogrel-d3 hydrogen sulfate prevents the formation of blood clots .
Pharmacokinetics
Clopidogrel-d3 hydrogen sulfate exhibits good bioavailability, with more than 50% of an oral dose being absorbed from the intestine . It is metabolized in the liver, primarily by the CYP2C19 enzyme . The active metabolite reaches its maximum concentration in the body within 30-60 minutes . The drug is excreted through both the kidneys and the bile duct .
Result of Action
The molecular and cellular effects of Clopidogrel-d3 hydrogen sulfate’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of thrombotic events such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .
Action Environment
The action of Clopidogrel-d3 hydrogen sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found to interact with numerous drugs, including CYP2B6 and CYP2C19 inhibitors . Furthermore, genetic polymorphisms involved in Clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity . Non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .
Safety and Hazards
特性
IUPAC Name |
sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-CZXUMKGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。